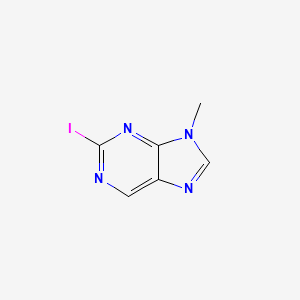

2-Iodo-9-methyl-9H-purine

Description

Significance of the Purine (B94841) Scaffold in Organic Chemistry and Chemical Biology

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life itself. stackexchange.comrsc.org It forms the basic structure of essential biomolecules such as adenine (B156593) and guanine, the building blocks of DNA and RNA. stackexchange.comontosight.ai This fundamental role in all living organisms underscores its importance in organic chemistry and chemical biology. stackexchange.comrsc.org Beyond their biological significance, purine derivatives are crucial in medicinal chemistry, serving as scaffolds for the development of a wide range of therapeutic agents. researchgate.netresearchgate.net Their unique structural features and ability to form a multitude of bioactive molecules have made them a focal point of extensive research. rsc.orgresearchgate.net

The Role of Halogenation in Modulating Purine Reactivity and Biological Interactions

The introduction of halogen atoms into the purine scaffold, a process known as halogenation, is a powerful strategy in medicinal chemistry to modulate the reactivity and biological activity of these compounds. tandfonline.comresearchgate.net Halogenation can significantly alter the electronic properties of the purine ring, influencing its interactions with biological targets like enzymes and receptors. scbt.com For instance, the presence of a halogen can enhance the compound's ability to form halogen bonds, which contributes to the stability of protein-ligand complexes. tandfonline.com Furthermore, halogenated purines often serve as versatile intermediates in organic synthesis, where the halogen atom can be readily replaced by other functional groups through various cross-coupling reactions. researchgate.netacs.org This allows for the creation of diverse libraries of purine derivatives for drug discovery programs. nih.gov

Specific Focus on 2-Iodo-9-methyl-9H-purine: Research Context and Potential

Among the vast family of halogenated purines, this compound has emerged as a particularly valuable research tool. This compound features an iodine atom at the 2-position and a methyl group at the 9-position of the purine ring. The methyl group at the N9 position can provide steric protection and may enhance metabolic stability compared to un-substituted purines. The iodine atom at the C2 position is a key feature, making the compound an excellent substrate for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. acs.orgnih.gov This reactivity allows for the introduction of diverse substituents at the 2-position, enabling the synthesis of complex purine derivatives with potential applications as antiviral, anticancer, and anti-inflammatory agents. nih.gov

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound are primarily focused on leveraging its synthetic versatility. The main objective is to utilize this compound as a key intermediate for the construction of novel and complex purine-based molecules. These synthesized compounds are then evaluated for their potential biological activities, contributing to the development of new therapeutic agents. Research efforts also aim to explore and optimize the reaction conditions for various transformations involving this compound to enhance the efficiency and selectivity of the synthetic routes.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₅IN₄ |

| Molecular Weight | 260.04 g/mol |

| CAS Number | 247193-36-8 |

| Appearance | White to off-white solid |

| Melting Point | 185.7 °C |

| SMILES | CN1C=NC2=C1N=C(I)N=C2 |

| InChI Key | SZLFNEYTUHNXQH-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the iodination of 9-methyl-9H-purine. A common method involves the use of iodine in the presence of an oxidizing agent like hydrogen peroxide. Another effective method for the iodination of 2-aminopurines under non-aqueous conditions involves a combination of isopentyl nitrite (B80452), cuprous iodide, an alkali metal iodide, and iodine in ethylene (B1197577) glycol dimethyl ether. clockss.org

The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. More importantly, it readily participates in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position of the purine ring, providing access to a wide array of 2-substituted purine derivatives. acs.orgnih.gov For instance, it has been used as a starting material in the synthesis of A2A adenosine (B11128) receptor antagonists. nih.gov

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the purine ring protons and the methyl group protons can be observed. The chemical shifts are influenced by the substituents on the purine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the purine ring and the methyl group are present. The carbon attached to the iodine atom (C2) will show a characteristic chemical shift. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (260.04 g/mol ). The isotopic pattern of iodine may also be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-N stretching vibrations of the purine ring are expected. A C-I stretching vibration may be observed in the lower frequency region (around 500-600 cm⁻¹). |

Applications in Research

This compound serves as a crucial building block in medicinal chemistry and chemical biology. Its primary application lies in its use as a versatile precursor for the synthesis of more complex and biologically active molecules. Researchers utilize this compound to create libraries of purine derivatives that are then screened for various therapeutic activities, including antiviral and anticancer properties. nih.gov Its ability to undergo a wide range of chemical transformations makes it an invaluable tool for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-9-methylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLFNEYTUHNXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=C(N=C21)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2 Iodo 9 Methyl 9h Purine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the purine (B94841) core at the C2 position. This reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the electron-deficient C2 carbon, forming a Meisenheimer complex, which then expels the iodide ion to yield the substituted product. wikipedia.orgpressbooks.pub The electron-withdrawing nature of the purine ring system facilitates this nucleophilic attack. wikipedia.org

Influence of Nucleophile Type on Reactivity and Regioselectivity

The nature of the nucleophile significantly influences the rate and outcome of SNAr reactions with 2-iodo-9-methyl-9H-purine. A variety of nucleophiles, including those with oxygen, nitrogen, and sulfur centers, have been successfully employed to introduce diverse functional groups onto the purine scaffold. researchgate.net The reactivity of these nucleophiles is a critical factor, with stronger nucleophiles generally leading to faster reaction rates.

For instance, studies on related halopurines have demonstrated that the reactivity order can be influenced by the nucleophile. While fluorine is typically the best leaving group in SNAr reactions with many aromatic systems, iodine can be a better leaving group in specific cases, such as with aromatic amine nucleophiles in the absence of an acid catalyst. wikipedia.orgbyu.edu The regioselectivity of these reactions is generally high for the C2 position due to the lability of the carbon-iodine bond.

Kinetic Studies and Mechanistic Insights into SNAr Pathways

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism. The reaction is typically second-order, with the rate dependent on the concentrations of both the purine substrate and the nucleophile. researchgate.net The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring to form the tetrahedral Meisenheimer intermediate. wikipedia.orgpressbooks.pub

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Iodo Position

The C2-iodo group of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions are highly versatile and have become indispensable tools in medicinal chemistry and materials science for the synthesis of complex purine derivatives. nih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the C2-iodo position with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.orgnih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids. researchgate.netlibretexts.org

A typical catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the 2-iodopurine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halopurines

| Halopurine Substrate | Boronic Acid | Product | Conditions | Yield |

|---|---|---|---|---|

| 9-benzyl-6-chloro-2-iodopurine | phenylboronic acid | 9-benzyl-6-chloro-2-phenylpurine | Pd catalyst, base, solvent | Good |

| 9-benzyl-2,6-dichloropurine | phenylboronic acid | 9-benzyl-2-chloro-6-phenylpurine | Pd catalyst, base, solvent | Good |

This table illustrates the regioselectivity of the Suzuki-Miyaura coupling on dihalopurines, where the more reactive C-I bond is selectively coupled. researchgate.net

Sonogashira Coupling for Ethynyl (B1212043) Linkage Introduction

The Sonogashira coupling enables the introduction of an ethynyl group at the C2 position by reacting this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The resulting 2-alkynylpurines are valuable intermediates for the synthesis of a variety of compounds, including those with applications in materials science and as fluorescent probes. mdpi.com

The Sonogashira reaction proceeds through a catalytic cycle involving the palladium-catalyzed activation of the C-I bond and a copper-catalyzed reaction with the alkyne. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper. nih.gov

Heck, Stille, and Negishi Coupling Applications

Beyond Suzuki and Sonogashira reactions, the C2-iodo position of purines is also amenable to other palladium-catalyzed cross-coupling reactions.

The Heck reaction involves the coupling of this compound with an alkene to form a new C-C bond, leading to the synthesis of 2-alkenylpurines. organic-chemistry.orglibretexts.orgwikipedia.orgnih.govnih.gov This reaction typically employs a palladium catalyst and a base. wikipedia.org

The Stille reaction utilizes an organotin reagent as the coupling partner for the 2-iodopurine. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki reaction. wikipedia.orgorganic-chemistry.org

The Negishi coupling employs an organozinc reagent to couple with the 2-iodopurine. wikipedia.orgorganic-chemistry.orgorgsyn.orgresearchgate.netnih.gov This method is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Mild conditions, functional group tolerance, readily available reagents. researchgate.netlibretexts.org |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Introduction of ethynyl groups, often uses a copper co-catalyst. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | C-C (alkenyl) | Forms substituted alkenes. organic-chemistry.orgwikipedia.org |

| Stille | Organotin Reagent | C-C | Versatile but uses toxic tin compounds. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc Reagent | C-C | High reactivity and good functional group tolerance. wikipedia.orgorganic-chemistry.org |

Electrophilic Aromatic Substitution Reactions on the Purine Core

The purine ring system is a bicyclic aromatic heterocycle containing four nitrogen atoms, which generally make it less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). wikipedia.org The presence of the electron-donating N9-methyl group and the electron-withdrawing, yet potentially activating (via lone pair donation), iodo group at the C2 position influences the regioselectivity and rate of these reactions.

Electrophilic attack on the purine core of this compound is anticipated to occur preferentially at the C6 and C8 positions, which are the most electron-rich carbon atoms in the purine nucleus. The N9-methyl group enhances the electron density of the imidazole (B134444) ring, thereby activating the C8 position. The iodo group at the C2 position is an ortho-, para-directing deactivator in benzene systems; in this heterocyclic system, its influence, combined with the directing effects of the nitrogen atoms and the N9-methyl group, will determine the ultimate site of substitution.

Common electrophilic aromatic substitution reactions and their predicted outcomes for this compound are summarized below. It is important to note that harsh reaction conditions, often required for these transformations on electron-deficient aromatic systems, can lead to side reactions, including displacement of the iodo group (ipso-substitution). wikipedia.org

| Reaction | Reagents | Expected Major Product(s) | Mechanistic Notes |

| Nitration | HNO₃/H₂SO₄ | 2-Iodo-9-methyl-8-nitro-9H-purine | The nitronium ion (NO₂⁺) acts as the electrophile. Attack is favored at the C8 position due to activation by the N9-methyl group. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-Iodo-8-bromo-9-methyl-9H-purine or 2-Iodo-8-chloro-9-methyl-9H-purine | A Lewis acid catalyst is required to generate the halonium ion electrophile. The C8 position is the most likely site of halogenation. |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid | The electrophile is SO₃. The reaction is often reversible. |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Generally difficult on purines | The purine nitrogens can coordinate with the Lewis acid catalyst, deactivating the ring system towards Friedel-Crafts reactions. |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Generally difficult on purines | Similar to alkylation, catalyst coordination with the nitrogen atoms significantly hinders this reaction. |

Reactions Involving the Purine Nitrogen Atoms and N9-Methyl Group

The nitrogen atoms of the purine ring in this compound possess lone pairs of electrons and can thus act as nucleophiles or bases. The N9 position is blocked by a methyl group, leaving N1, N3, and N7 as potential sites for reactions such as protonation and alkylation.

Protonation: In acidic conditions, the purine nitrogen atoms can be protonated. The most basic nitrogen atom in N9-substituted purines is typically N1, followed by N7 and then N3. The specific site of protonation can influence the subsequent reactivity of the molecule.

Alkylation: Further alkylation of this compound would likely occur at one of the available ring nitrogens. The regioselectivity of such reactions is influenced by steric and electronic factors, as well as the reaction conditions. Generally, alkylation of 9-substituted purines favors the N7 position.

The N9-methyl group itself is generally unreactive towards many reagents. However, under strongly oxidizing conditions, it could potentially be a site of metabolic-type oxidation to a hydroxymethyl or formyl group, although such reactions are not common in standard organic synthesis. There is no evidence in the provided search results for direct substitution reactions occurring on the N9-methyl group of this compound.

Stability Profiles and Degradation Pathways of this compound under Varied Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. The presence of the carbon-iodine bond introduces a potential site for degradation.

pH and Hydrolytic Stability: Purines are generally stable to acid hydrolysis of the glycosidic bond in nucleosides, but the purine ring itself can be cleaved under harsh acidic or basic conditions. The C2-I bond may be susceptible to nucleophilic substitution by hydroxide (B78521) ions at elevated temperatures and extreme pH, leading to the formation of 9-methylhypoxanthine. The rate of this hydrolysis is expected to be slow under physiological conditions.

Thermal Stability: N-methylpurines are generally thermally stable. nih.gov However, at very high temperatures, degradation would be expected to occur. The degradation pathway could involve the cleavage of the purine ring system or the C-I bond. In the presence of other reagents, thermal degradation can be more complex. For instance, thermal degradation of some amines is accelerated in the presence of CO₂. utexas.eduuky.edu

Photochemical Stability: Aromatic iodo compounds are known to be sensitive to ultraviolet light. mdpi.comnih.govresearchgate.net The C-I bond can undergo homolytic cleavage upon irradiation, leading to the formation of a purinyl radical and an iodine radical. In the presence of hydrogen donors, this can result in the formation of 9-methyl-9H-purine. In the presence of oxygen, photo-oxidation products may be formed. This photochemical lability is a key consideration for the storage and handling of this compound.

Potential Degradation Products:

| Condition | Potential Degradation Pathway | Major Degradation Product(s) |

| Strong Acid/Base, Heat | Hydrolysis of the C-I bond | 9-Methylhypoxanthine |

| High Temperature | Ring cleavage, C-I bond scission | Complex mixture of smaller molecules |

| UV Irradiation | Homolytic cleavage of the C-I bond | 9-Methyl-9H-purine, various radical-derived products |

Advanced Spectroscopic and Structural Characterization of 2 Iodo 9 Methyl 9h Purine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., 1H, 13C, 2D-NMR techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Iodo-9-methyl-9H-purine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the purine (B94841) core and the methyl group protons. The aromatic protons, H-6 and H-8, typically appear as sharp singlets in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the heterocyclic ring system. The methyl protons (N9-CH₃) will appear as a singlet in the upfield region (typically around δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. The purine ring system's carbon atoms are expected to resonate in the δ 120-160 ppm range. The carbon atom bearing the iodine (C-2) would be significantly shifted, while the methyl carbon (N9-CH₃) would appear at a much higher field.

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for definitive structural confirmation. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. For instance, it would show a correlation between the singlet at ~δ 3.8 ppm and the methyl carbon signal, and correlations between the aromatic proton signals and their corresponding ring carbons (C-6 and C-8).

Interactive Data Table: Predicted NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~8.7 | ~148 | Singlet |

| H-8 | ~8.5 | ~145 | Singlet |

| N9-CH₃ | ~3.9 | ~32 | Singlet |

| C-2 | - | ~120 | - |

| C-4 | - | ~155 | - |

| C-5 | - | ~125 | - |

| C-6 | - | ~148 | - |

| C-8 | - | ~145 | - |

Note: The chemical shifts are approximate and based on data for similar purine derivatives. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula with great confidence. The calculated exact mass for C₆H₅IN₄ is 260.9562 g/mol . HRMS analysis would be expected to yield a measured mass that corresponds to this value within a few parts per million (ppm).

Mass spectrometry also provides insight into the molecule's fragmentation pathways under ionization. nih.gov The molecular ion peak [M]⁺ would be the most prominent peak in the spectrum. Common fragmentation patterns for purine derivatives involve the cleavage of the substituent groups and fragmentation of the heterocyclic ring system. For this compound, key fragmentation events could include the loss of the iodine atom, the methyl group, or hydrogen cyanide (HCN) from the purine ring.

Interactive Data Table: Expected HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) | Description |

| [C₆H₅IN₄]⁺ | 260.9562 | Molecular Ion ([M]⁺) |

| [C₆H₅N₄]⁺ | 133.0565 | Loss of Iodine ([M-I]⁺) |

| [C₅H₂IN₃]⁺ | 230.9450 | Loss of Methylnitrile ([M-CH₃N]⁺) |

| [C₅H₅IN₂]⁺ | 231.9575 | Loss of N₂H ([M-N₂H]⁺) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data confirms the planarity of the purine ring system and the geometry of the substituents.

Furthermore, the crystal structure reveals how the molecules pack in the crystal lattice, detailing the nature and geometry of intermolecular interactions. nih.gov For purine structures, these often include π-π stacking interactions between the aromatic rings of adjacent molecules and various hydrogen bonding interactions if suitable donors and acceptors are present. In the case of this compound, halogen bonding involving the iodine atom might also play a role in the crystal packing.

Interactive Data Table: Representative Crystal Data for a Purine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.32 |

| b (Å) | 11.55 |

| c (Å) | 14.59 |

| β (°) | 97.34 |

| Volume (ų) | 890.1 |

| Z | 4 |

| Intermolecular Forces | π-π stacking, Halogen bonding |

Note: This data is representative for a substituted purine and not the specific experimental data for this compound, which is not publicly available. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Characteristics

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display a series of absorption bands corresponding to specific bond vibrations. mpg.de Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl group (around 3100-2900 cm⁻¹), C=N and C=C ring stretching vibrations (in the 1600-1400 cm⁻¹ region), and various in-plane and out-of-plane bending vibrations in the fingerprint region (<1400 cm⁻¹). researchgate.net The C-I stretch is expected to appear in the far-IR region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the purine ring are often strong in the Raman spectrum, which can be particularly useful for characterizing the heterocyclic core.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Methyl C-H Stretch |

| 1610 - 1550 | Strong | C=N Ring Stretch |

| 1500 - 1400 | Strong | C=C Ring Stretch |

| 1380 - 1350 | Medium | CH₃ Bending |

| < 600 | Medium | C-I Stretch |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Purine and its derivatives are known to absorb UV light due to π→π* transitions within the aromatic system. nist.gov The spectrum of this compound is expected to show strong absorption bands in the UV region, typically between 250 and 280 nm. The position and intensity of the absorption maximum (λ_max) are influenced by the substituents on the purine ring.

Fluorescence spectroscopy can be used to study the molecule's emissive properties after electronic excitation. While many purine derivatives are only weakly fluorescent at room temperature in solution, studying their emission properties can provide further insight into their electronic structure and excited-state dynamics. The fluorescence spectrum would show an emission peak at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

Interactive Data Table: Expected Photophysical Properties for this compound

| Parameter | Expected Value | Technique |

| Absorption Maximum (λ_max) | 260 - 275 nm | UV-Visible Spectroscopy |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | UV-Visible Spectroscopy |

| Emission Maximum (λ_em) | > 280 nm | Fluorescence Spectroscopy |

| Quantum Yield (Φ_f) | Low | Fluorescence Spectroscopy |

Computational and Theoretical Chemistry Studies of 2 Iodo 9 Methyl 9h Purine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 2-Iodo-9-methyl-9H-purine, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that are fundamental to its reactivity.

Detailed research findings from DFT studies on purine (B94841) derivatives reveal that the method is highly effective in predicting molecular geometries, such as bond lengths and angles, which are often in excellent agreement with experimental data from X-ray crystallography. iosrjournals.org For instance, calculations at the B3LYP/6-31G** level of theory are commonly used to optimize geometries and perform frequency analysis. nih.gov Such studies on substituted purines have been used to calculate properties like heats of formation and bond dissociation energies, providing a quantitative measure of their stability and the strength of their chemical bonds. nih.gov

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation. For purine analogs, these calculations help in understanding how different functional groups affect the electronic properties of the purine core. iosrjournals.org For this compound, the iodine atom at the C2 position and the methyl group at the N9 position would significantly influence the electron distribution and, consequently, its reactivity in chemical and biological systems. The calculated net atomic charges can reveal sites prone to nucleophilic or electrophilic attack. iosrjournals.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational preferences and the influence of solvent molecules on its structure and dynamics.

MD simulations of purine analogs in explicit solvent, such as water, have been used to investigate their conformational dynamics and interactions with their environment. nih.gov These simulations can reveal the accessible conformations of the molecule, the flexibility of different parts of the structure, and the time scales of conformational changes. For this compound, the rotation around the glycosidic bond (if it were a nucleoside) and the puckering of the purine ring system are important conformational features that can be explored.

Solvent effects are critical for understanding the behavior of molecules in biological systems. MD simulations can explicitly model the interactions between this compound and surrounding water molecules, including the formation of hydrogen bonds. This provides insight into its solubility and how the solvent mediates its interactions with other molecules. The conformational landscape of a molecule can be significantly altered by the solvent, and MD simulations are essential for capturing these effects. mdpi.com The study of dinucleotides has shown that MD simulations can reveal preferences for open versus compact conformations in solution. mdpi.com

Table 2: Conformational Analysis of a Purine Derivative from a 100 ns MD Simulation

| Conformational State | Population (%) | Average Inter-base Distance (Å) | Key Dihedral Angle (°) |

|---|---|---|---|

| Extended | 65% | 12.5 | 170 |

| Stacked | 25% | 4.2 | 30 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For purine derivatives, QSAR models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent molecules.

In a typical 2D QSAR study of purine derivatives, a set of compounds with known biological activities (e.g., IC50 values) is used. tandfonline.com The chemical structures are represented by a variety of molecular descriptors, which can be constitutional, topological, electrostatic, or quantum chemical in nature. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. tandfonline.comresearchgate.net

The predictive power of a QSAR model is assessed through various statistical parameters. A good model will have a high squared correlation coefficient (r²), indicating a good fit to the training data, and a high cross-validated squared correlation coefficient (q²), indicating good internal predictivity. tandfonline.comresearchgate.net External validation, using a separate test set of compounds, is also crucial to ensure the model's ability to predict the activity of new, unseen compounds (pred_r²). tandfonline.comresearchgate.net For purine derivatives targeting c-Src tyrosine kinase, a successful QSAR model was developed with an r² of 0.8319 and a q² of 0.7550. tandfonline.com Descriptors such as the SsCH3E-index, H-Donor Count, and SsOHcount were found to be important for activity. tandfonline.com

Table 3: Statistical Parameters of a Representative 2D QSAR Model for Purine Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² (squared correlation coefficient) | 0.8319 | Goodness of fit of the model to the training data. tandfonline.com |

| q² (cross-validated r²) | 0.7550 | Internal predictive ability of the model. tandfonline.com |

| pred_r² (external validation r²) | 0.7983 | Predictive ability of the model for an external test set. tandfonline.com |

| F-test | 43.148 | Statistical significance of the regression model. tandfonline.com |

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, these methods can be used to predict reaction pathways, identify intermediates, and characterize the transition states that connect them.

DFT calculations are frequently employed to map the potential energy surface of a reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Computational studies on the reactions of purine bases have used DFT to determine activation energies and reaction exothermicities. acs.org

The Bond Evolution Theory, which combines electronic localization functions with catastrophe theory, can be used to unravel the details of bond-forming and bond-breaking processes along the reaction coordinate. acs.org This provides a deeper understanding of the reaction mechanism beyond just the energetics. For example, in the reaction of a purine with an alkylating agent, this analysis can show whether the cleavage of an existing bond and the formation of a new bond occur simultaneously or in a stepwise fashion. acs.org Such studies are crucial for understanding the metabolic pathways of purine analogs and for designing molecules with specific reactivity profiles.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of a Purine Derivative

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack | Purine + Electrophile | [Purine---Electrophile]‡ | Intermediate 1 | 15.2 |

In Silico Docking Studies for Molecular Interactions with Biological Targets

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are essential for predicting its binding mode and affinity to a biological target, such as an enzyme or a receptor.

The docking process involves placing the ligand (this compound) into the binding site of the target protein and evaluating the interaction energy for different conformations and orientations. nih.gov Docking algorithms use scoring functions to estimate the binding affinity, which is often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable complex. nih.gov

Docking studies of purine derivatives have been used to understand their interactions with various protein targets. harvard.edu These studies can identify key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand. nih.gov For example, a docking study of 2,9-disubstituted purine derivatives with EGFR-tyrosine kinase identified hydrogen bonds with MET793 and THR854 as crucial for binding. nih.gov This information is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity.

Table 5: Summary of a Representative In Silico Docking Study of a Purine Analog

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| EGFR-Tyrosine Kinase | 4ZAU | Purine Derivative 1 | -10.4 | MET793, THR854, LEU718 nih.gov |

| c-Src Tyrosine Kinase | 2SRC | Purine Derivative 2 | -9.2 | LYS295, ASP404, THR338 |

Biological and Biochemical Research on 2 Iodo 9 Methyl 9h Purine and Its Analogues Mechanistic Focus

Investigation of Molecular Targets and Binding Interactions in Cellular Systems

Research into the molecular targets of purine (B94841) analogues similar to 2-Iodo-9-methyl-9H-purine has revealed a propensity for these compounds to interact with key cellular regulators, particularly protein kinases and receptors involved in cell signaling. The 9-methyl-9H-purine core structure is a recognized scaffold for the development of inhibitors targeting the ATP-binding pocket of various kinases. The introduction of different substituents at the 2 and 6 positions of the purine ring allows for the fine-tuning of selectivity and potency towards specific kinase targets. For instance, studies on 2,6,9-trisubstituted purines have demonstrated their potential as potent inhibitors of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like PDGFRα. The interactions within the active site typically involve hydrogen bonding with the hinge region of the kinase and hydrophobic interactions with surrounding residues. The nature of the substituent at the 2-position, in this case, an iodine atom, would significantly influence the binding affinity and selectivity profile due to its size, electronegativity, and potential for halogen bonding.

Enzyme Inhibition and Activation Kinetics in vitro

The purine scaffold is a well-established ATP mimetic, leading to the investigation of its derivatives as inhibitors of a wide range of kinases.

mTOR Inhibition: A series of 9-methyl-9H-purine derivatives have been designed and evaluated as potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell growth and proliferation. Some of these compounds have shown good inhibitory activity against mTOR kinase and selectivity over PI3Kα. For example, certain thieno[3,2-d]pyrimidine (B1254671) derivatives, which are bioisosteres of the purine ring, have displayed nanomolar to low micromolar IC50 values against various cancer cell lines by inhibiting the mTOR pathway.

CDK Inhibition: 2,6,9-trisubstituted purines are recognized as potent inhibitors of cyclin-dependent kinases (CDKs). For instance, novel 2,6,9-trisubstituted purines have been synthesized and shown to be potent CDK12 inhibitors, exhibiting strong antiproliferative activity against HER2-positive breast cancer cells. The substitution pattern on the purine ring is critical for achieving high potency and selectivity.

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is another key target for purine-based inhibitors. A series of 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of PI3Kα. Virtual screening and molecular modeling have been employed to design novel derivatives with improved isoform selectivity.

Table 1: Kinase Inhibition Profile of Selected 9-Methyl-9H-Purine Analogues

| Compound Class | Target Kinase | Potency (IC50) | Cell Line | Reference |

|---|---|---|---|---|

| Thieno[3,2-d]pyrimidine derivatives | mTOR | Nanomolar to low micromolar | MCF-7, PC-3, A549 | nih.gov |

| 2,6,9-Trisubstituted purines | CDK12 | GI50 < 50 nM | SK-Br3, HCC1954 |

Adenosine (B11128) receptors, a class of G protein-coupled receptors, are important targets for purine-based ligands. The substitution pattern on the purine ring dictates whether a compound will act as an agonist or an antagonist. While specific data for this compound is not available, a closely related analogue, 2-phenylethoxy-9-methyladenine, has been synthesized and evaluated as a potential adenosine A2 receptor antagonist. Generally, N6-substituted adenosines with a ribose moiety at the 9-position are A1-selective agonists, whereas replacing the ribose with a methyl group often leads to A1-selective antagonists. The nature of the substituent at the 2-position, such as an iodo group, would likely modulate the affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Beyond kinases and adenosine receptors, purine analogues have been investigated for their effects on other enzyme systems. For example, some purine derivatives have been explored as inhibitors of tubulin polymerization, a key process in cell division.

Modulatory Effects on Intracellular Signaling Pathways and Cascades

By inhibiting key kinases like mTOR, CDK, and PI3K, 9-methyl-9H-purine analogues can profoundly impact intracellular signaling pathways. Inhibition of the PI3K/AKT/mTOR pathway is a major focus of cancer research, as this pathway is frequently hyperactivated in tumors. A lead compound from a series of 9-methyl-9H-purine derivatives was shown to suppress the migration and invasion of cancer cells by inhibiting the phosphorylation of AKT and p70S6 kinase, downstream effectors of the mTOR pathway. nih.gov Furthermore, inhibition of CDKs by purine analogues directly affects the cell cycle machinery, leading to cell cycle arrest. The modulation of these pathways ultimately contributes to the antiproliferative effects observed with these compounds.

Mechanisms of Antiproliferative Activity in Cellular Models (e.g., cell cycle arrest, apoptosis induction)

The antiproliferative activity of purine analogues is a well-documented phenomenon, often mediated by the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: 9-methyl-9H-purine derivatives that inhibit CDKs can cause cells to arrest at specific phases of the cell cycle. For instance, a potent mTOR inhibitor from this class was found to induce cell cycle arrest at the G0/G1 phase in MCF-7, PC-3, and A549 cancer cells. nih.gov Similarly, certain 9H-purine derivatives have been shown to induce G2/M phase arrest.

Apoptosis Induction: In addition to cell cycle arrest, many purine analogues induce programmed cell death, or apoptosis. The induction of apoptosis by a 9-substituted purine derivative was associated with the increased phosphorylation of eIF2α in human breast cancer cells. In another study, a 9H-purine derivative was found to induce apoptosis in a dose-dependent manner in human AGS cells.

Table 2: Antiproliferative Mechanisms of 9-Methyl-9H-Purine Analogues

| Compound/Analogue | Cell Line(s) | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| 9-Methyl-9H-purine derivative | MCF-7, PC-3, A549 | G0/G1 phase cell cycle arrest | Inhibition of proliferation | nih.gov |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | G2/M cell cycle arrest and apoptosis | IC50 = 2.75 µM |

Interaction with Nucleic Acids and Proteins: Mechanistic Insights

The biological activity of purine analogues is often predicated on their ability to interact with and disrupt the function of essential biomolecules such as nucleic acids and proteins. The introduction of a halogen atom, particularly iodine, at the 2-position of the purine ring can significantly influence these interactions through various mechanisms.

Interaction with Nucleic Acids:

The purine core of this compound allows it to be recognized by enzymes involved in nucleic acid metabolism and potentially be incorporated into DNA or RNA. The presence of the bulky and lipophilic iodine atom at the 2-position could lead to several consequences:

Steric Hindrance: The iodine atom is significantly larger than a hydrogen atom, and its presence could cause steric clashes within the confines of the DNA double helix or in the active sites of enzymes that process nucleotides. This could disrupt the normal B-form of DNA and affect the binding of proteins that recognize specific DNA sequences.

Altered Base Pairing: While the fundamental Watson-Crick base-pairing face (N1, N6-amino group equivalent) is not directly modified by the 2-iodo substitution, the electronic effects of the iodine atom could subtly alter the hydrogen bonding properties of the purine ring.

Halogen Bonding: The iodine atom is a potential halogen bond donor, an interaction that can be significant in biological systems. It could form non-covalent interactions with electron-rich atoms like oxygen or nitrogen present in the DNA backbone or in the side chains of interacting proteins. This could lead to altered DNA conformation or stabilize protein-DNA complexes in a non-canonical fashion.

Interaction with Proteins:

Purine analogues can act as inhibitors or modulators of a wide range of proteins, particularly those that bind purine-containing ligands such as ATP, GTP, or adenosine. The 2-iodo and 9-methyl substitutions can play a crucial role in determining the affinity and selectivity of these interactions.

Enzyme Inhibition: Many kinases, dehydrogenases, and other enzymes possess binding pockets that accommodate the purine ring of their natural substrates. The 2-iodo substituent could occupy a hydrophobic sub-pocket within the active site, leading to enhanced binding affinity. For instance, in the context of cyclin-dependent kinases (CDKs), a common target for purine-based inhibitors, substitutions at the 2-position are known to influence potency and selectivity.

Receptor Binding: Purinergic receptors, which are involved in a multitude of physiological processes, are another potential target. The nature of the substituent at the 2-position of the purine ring is a key determinant of affinity and whether the compound acts as an agonist or antagonist.

Disruption of Protein-Protein Interactions: Some protein-protein interactions are mediated by domains that recognize purine-containing cofactors. An analogue like this compound could potentially interfere with these interactions.

The 9-methyl group prevents the formation of a glycosidic bond with ribose or deoxyribose, meaning the compound cannot be directly incorporated into nucleic acid chains as a nucleoside. This modification directs its activity towards interacting with proteins as a small molecule inhibitor or modulator, or potentially intercalating into DNA.

Structure-Activity Relationship (SAR) Studies for Biochemical and Cellular Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For this compound and its analogues, SAR studies would systematically explore the impact of substituents at various positions on the purine ring. While specific SAR data for this compound is limited, general principles can be derived from research on related 2,9-disubstituted and 2,6,9-trisubstituted purines. nih.gov

Influence of the 2-Substituent:

The nature of the substituent at the 2-position of the purine ring is a critical determinant of biological activity.

Halogens: The size and electronegativity of the halogen at the 2-position can dramatically alter activity. Generally, moving from fluorine to iodine increases the size and lipophilicity of the molecule. This can lead to increased van der Waals interactions with hydrophobic pockets in target proteins, often resulting in higher potency. However, the increased bulk can also lead to steric clashes, reducing activity.

Other Groups: Replacing the iodo group with other functionalities such as amino, alkyl, or aryl groups would significantly alter the electronic and steric profile of the molecule, leading to different biological activities. For example, the introduction of a hydrogen bond donor or acceptor could facilitate new interactions with a target protein.

Influence of the 9-Substituent:

Methyl Group: The 9-methyl group in this compound is a small, lipophilic group. Varying the size and nature of the alkyl chain at this position can be used to probe the dimensions of the binding site and optimize hydrophobic interactions.

Other Substituents: Introducing more complex groups, such as benzyl (B1604629) or substituted alkyl chains, can be used to target specific sub-pockets in a protein and enhance selectivity.

Influence of Substituents at Other Positions (e.g., 6-position):

While the focus is on a 2,9-disubstituted purine, it is informative to consider the impact of modifications at other positions, as seen in related compounds. The 6-position of the purine ring is particularly important for interactions with many protein targets.

Amino Group: An amino group at the 6-position (forming a 2-iodoadenine derivative) is often crucial for forming key hydrogen bonds with the hinge region of kinases.

Chloro or other leaving groups: A chlorine atom at the 6-position can serve as a handle for further chemical modification, allowing for the introduction of a wide variety of substituents to explore the SAR.

The table below summarizes the general SAR trends observed for substituted purines based on available literature for analogous compounds.

| Position of Substitution | Type of Substituent | General Effect on Biochemical/Cellular Activity |

| 2-Position | Halogen (F, Cl, Br, I) | Potency often increases with size (F < Cl < Br < I) due to increased hydrophobic interactions, but can be limited by steric hindrance. |

| Amino | Can introduce hydrogen bonding interactions, potentially altering target selectivity. | |

| Alkyl/Aryl | Can be used to probe hydrophobic pockets and improve potency. | |

| 9-Position | Small Alkyl (e.g., Methyl) | Generally well-tolerated and provides a scaffold for exploring other substitutions. |

| Larger/Functionalized Alkyl | Can be used to target specific sub-pockets and improve selectivity and pharmacokinetic properties. | |

| 6-Position | Amino | Often critical for potent inhibition of kinases through hydrogen bonding. |

| Chloro | Serves as a versatile synthetic handle for creating libraries of analogues. | |

| Arylamino | Can introduce additional hydrophobic and aromatic interactions, leading to increased potency. |

It is important to note that the observed cellular effects, such as cytotoxicity or apoptosis induction, are the result of the compound's interaction with one or more biological targets. nih.gov Therefore, SAR studies at the cellular level reflect the compound's ability to enter cells, resist metabolism, and effectively engage its target(s). For instance, studies on 2,6,9-trisubstituted purines have shown that the specific combination of substituents determines the cytotoxic potency against different cancer cell lines. nih.gov

Applications of 2 Iodo 9 Methyl 9h Purine in Advanced Chemical Synthesis

As a Versatile Building Block for the Construction of Diverse Purine (B94841) Analogues

2-Iodo-9-methyl-9H-purine serves as a key precursor in the synthesis of a variety of substituted purine derivatives through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position is particularly amenable to forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar 2-halopurines suggests its high potential. For instance, the coupling of 9-benzyl-6-chloro-2-iodopurine with arylboronic acids proceeds selectively at the C2 position, demonstrating the enhanced reactivity of the C-I bond over a C-Cl bond. This selectivity is crucial for the regioselective synthesis of 2-arylpurine derivatives. The general transformation can be represented as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-Aryl-9-methyl-9H-purine |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of 2-alkynylpurine derivatives, which are valuable intermediates for further functionalization or as final target molecules with potential biological activity. The coupling of iodo-purine nucleosides has been successfully demonstrated, indicating that this compound is a suitable substrate for this transformation.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Terminal Alkyne | Palladium Catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) | 2-Alkynyl-9-methyl-9H-purine |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the synthesis of 2-aminopurine (B61359) derivatives by reacting this compound with a variety of primary and secondary amines. This method offers a significant advantage over classical nucleophilic aromatic substitution reactions, which often require harsh conditions and have limited substrate scope. The ability to introduce diverse amino functionalities at the C2 position is critical for the development of new kinase inhibitors and other biologically active molecules.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. This reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. This compound can be effectively coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups at the 2-position. The Stille reaction has been successfully applied to purine systems to create complex molecular architectures. libretexts.org

Role in the Synthesis of Radiotracers and Labeled Compounds for Imaging and Research

The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled compounds for use in imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Radioiodination of precursor molecules is a common strategy for developing radiotracers.

The stable iodine atom in this compound can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through various radioiodination methods, such as nucleophilic substitution or electrophilic iodination reactions on a suitable precursor. These radiolabeled purine analogues can then be used to study the in vivo distribution, binding, and kinetics of purine-interacting proteins, such as receptors, enzymes, and transporters. This information is invaluable for drug development and understanding disease pathology. While specific examples of radiolabeling this compound are not prevalent in the literature, the established methodologies for radioiodination of iodo-aryl compounds are directly applicable.

Precursor for Functional Organic Materials and Supramolecular Assemblies

The purine scaffold, with its unique electronic properties and ability to form hydrogen bonds, is an attractive component for the design of functional organic materials and supramolecular assemblies. The derivatization of this compound through the cross-coupling reactions described above allows for the introduction of various functional moieties, such as chromophores, redox-active groups, or self-assembling units.

For example, the introduction of extended π-conjugated systems via Suzuki or Sonogashira coupling can lead to the formation of purine-based materials with interesting photophysical or electronic properties, potentially finding applications in organic electronics as semiconductors or light-emitting materials. Furthermore, the ability of the purine ring to participate in hydrogen bonding can be exploited to direct the self-assembly of these functionalized purines into well-defined supramolecular structures, such as liquid crystals or gels.

Utility in Ligand Design for Organometallic Catalysis

The nitrogen atoms within the purine ring of this compound and its derivatives can act as coordination sites for metal ions. This property opens up the possibility of using these compounds as ligands in organometallic catalysis. By strategically functionalizing the purine core, it is possible to create multidentate ligands with tailored steric and electronic properties.

For instance, the introduction of phosphine, amine, or other coordinating groups through reactions at the 2-position of this compound could lead to the synthesis of novel ligands for various transition metal-catalyzed reactions. The purine scaffold can influence the catalytic activity and selectivity of the metal center by modulating its electronic environment and steric accessibility. While this application is still largely exploratory, the inherent coordination capabilities of the purine ring system present a promising avenue for the development of new and efficient organometallic catalysts.

Future Directions and Emerging Research Avenues for 2 Iodo 9 Methyl 9h Purine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Iodo-9-methyl-9H-purine and its derivatives is likely to be driven by the principles of efficiency and sustainability. While classical methods for the synthesis of purine (B94841) analogs are well-established, emerging research will likely focus on the development of more environmentally benign and atom-economical processes. This includes the exploration of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps, solvent waste, and purification requirements.

Furthermore, the use of alternative energy sources such as microwave irradiation and mechanochemistry could offer significant advantages over conventional heating methods. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of other substituted purines. nih.gov The application of these techniques to the synthesis of this compound could lead to more rapid and efficient production of this key intermediate.

Future research may also focus on the development of novel catalytic systems for the functionalization of the purine core. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems to promote C-H activation and cross-coupling reactions, thereby enabling the direct introduction of various functional groups onto the purine scaffold in a more sustainable manner.

Exploration of Unconventional Reactivity Patterns and Green Chemistry Transformations

The iodine atom at the 2-position of this compound is a key functional handle that can be exploited for a variety of chemical transformations. Future research will likely move beyond traditional cross-coupling reactions to explore more unconventional reactivity patterns. This could include the use of visible-light photoredox catalysis to generate radical intermediates, which can then participate in a range of C-C and C-heteroatom bond-forming reactions. This approach offers a milder and more sustainable alternative to traditional metal-catalyzed methods.

The principles of green chemistry will be central to the future exploration of this compound's reactivity. This will involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that can be performed under milder conditions. The development of solid-supported reagents and catalysts could also facilitate easier product purification and catalyst recycling, further enhancing the sustainability of synthetic processes.

An intriguing area of future research would be the exploration of the C-I bond as a halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that can be used to direct self-assembly processes and to mediate molecular recognition events. Investigating the halogen bonding capabilities of this compound could open up new avenues for its application in crystal engineering and supramolecular chemistry.

Integration with Advanced High-Throughput Screening and Automation in Chemical Synthesis

The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms represents a significant future direction. ox.ac.uk Automated synthesizers can be used to rapidly generate libraries of derivatives by systematically varying the substituents at different positions of the purine ring. sigmaaldrich.comsynplechem.com This would allow for the efficient exploration of the chemical space around this scaffold and the identification of compounds with desired biological activities or material properties.

HTS techniques can then be employed to rapidly screen these compound libraries against a wide range of biological targets or for specific material properties. sbpdiscovery.orgmdpi.com This combination of automated synthesis and HTS can dramatically accelerate the discovery process, enabling the identification of lead compounds for drug discovery or novel materials with tailored functionalities in a fraction of the time required by traditional methods. nih.govnih.gov

The data generated from these HTS campaigns can be used to build structure-activity relationship (SAR) and structure-property relationship (SPR) models. These models can then be used to guide the design of subsequent generations of compounds with improved properties, creating a closed-loop discovery cycle that is both efficient and data-driven.

Application of Artificial Intelligence and Machine Learning in Rational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical research, and their application to the study of this compound is a promising future avenue. umk.pl ML algorithms can be trained on existing data for purine derivatives to predict the properties and activities of new, unsynthesized analogs of this compound. nih.govelsevierpure.com This can help to prioritize synthetic targets and to focus experimental efforts on the most promising compounds.

Design of Next-Generation Chemical Probes for Biological Systems

The unique structural features of this compound make it an attractive scaffold for the development of next-generation chemical probes. The iodine atom can serve as a versatile handle for the introduction of reporter groups, such as fluorophores or affinity tags, through well-established bioconjugation chemistries. This would enable the use of these probes to visualize and track biological processes in living cells.

Furthermore, the purine core of this compound is a common motif in many biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. acs.orgmedchemexpress.com By systematically modifying the substituents on the purine ring, it may be possible to develop highly selective and potent chemical probes for specific biological targets. These probes could be used to elucidate the function of these targets in health and disease and to validate them as potential therapeutic targets.

An exciting future direction would be the development of "smart" chemical probes based on the this compound scaffold. These probes could be designed to respond to specific stimuli in their microenvironment, such as changes in pH or enzyme activity, by undergoing a change in their fluorescence or other properties. Such probes would be invaluable tools for studying the complex and dynamic processes that occur within living systems.

Expansion into New Areas of Material Science and Nanoscience

While the primary focus of research on purine derivatives has traditionally been in the life sciences, the unique electronic and self-assembly properties of the purine ring system suggest that this compound could also find applications in material science and nanoscience. The planar, aromatic nature of the purine core, coupled with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it an ideal building block for the construction of functional supramolecular materials.

Future research could explore the use of this compound as a component of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other organic electronic devices. The ability to tune the electronic properties of the purine ring through chemical modification could enable the development of materials with tailored optical and electronic properties.

In the realm of nanoscience, this compound could be used as a capping agent to stabilize and functionalize nanoparticles. The purine moiety could provide a means of interfacing with biological systems, while the iodine atom could be used to anchor the molecule to the nanoparticle surface. Such functionalized nanoparticles could have applications in areas such as targeted drug delivery, bioimaging, and biosensing. The exploration of these new frontiers will undoubtedly unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Iodo-9-methyl-9H-purine?

The synthesis typically involves halogenation of a purine precursor. For example, iodination at the 2-position can be achieved using iodine-containing reagents such as N-iodosuccinimide (NIS) under controlled conditions. Reaction parameters like solvent polarity (e.g., dimethylformamide or dichloromethane), temperature (0–25°C), and catalyst (e.g., Lewis acids) are critical for regioselectivity . Pre-functionalization of the purine core, such as methylation at the 9-position, is often performed first to stabilize the intermediate .

Q. How is structural confirmation and purity assessment conducted for this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments) is essential for confirming regiochemistry and substituent orientation. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity (>95% is typical for research-grade material) . X-ray crystallography, though less common due to crystallization challenges, provides definitive structural proof .

Q. What are the key spectroscopic signatures of this compound?

In ¹H NMR, the methyl group at the 9-position appears as a singlet (~δ 3.5–4.0 ppm), while aromatic protons exhibit deshielding due to iodine’s electron-withdrawing effect. The iodine atom also contributes to distinct isotopic patterns in mass spectra (e.g., M+2 peak) . Infrared (IR) spectroscopy may show C-I stretching vibrations near 500–600 cm⁻¹ .

Q. What storage conditions are recommended for this compound to prevent degradation?

The compound should be stored in airtight, light-protected containers under inert gas (argon or nitrogen) at –20°C. Solubility in common organic solvents (e.g., DMSO, ethanol) should be verified before use in biological assays to avoid precipitation .

Advanced Research Questions

Q. How does the iodine substituent at the 2-position influence reactivity in cross-coupling reactions?

The C-I bond in this compound facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) for functionalization at the 2-position. Computational studies (DFT calculations) predict enhanced electrophilicity at this site due to iodine’s polarizable nature, enabling selective bond activation . Optimizing ligand systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) improves coupling efficiency .

Q. What strategies address regioselectivity challenges during iodination of the purine scaffold?

Directed ortho-metalation (DoM) or protecting-group strategies can guide iodine placement. For example, temporary protection of the 6-position with an ethoxy group (as in 2-Chloro-6-ethoxy-9-methyl-9H-purine) directs iodination to the 2-position . Kinetic vs. thermodynamic control in halogenation reactions should be evaluated via time-resolved NMR monitoring .

Q. How can computational models predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like kinases or phosphodiesterases. Quantitative structure-activity relationship (QSAR) models correlate electronic properties (e.g., Hammett σ constants for iodine) with inhibitory potency . Free-energy perturbation (FEP) calculations further refine predictions of substituent effects .

Q. What in vitro models are suitable for evaluating kinase inhibition by this compound analogs?

Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen selectivity across >100 kinases. IC₅₀ determination via fluorescence-based assays (e.g., ADP-Glo™) quantifies inhibition. Structural analogs like 6-Chloro-2-iodo-9-isopropyl-9H-purine show precedent for ATP-competitive binding, guiding assay design .

Q. How do solvent effects and counterion selection impact the stability of this compound in solution?

Polar aprotic solvents (e.g., DMF) stabilize the compound against hydrolysis, whereas protic solvents (e.g., methanol) accelerate degradation. Counterions like triflate or tetrafluoroborate in reaction media can modulate solubility and reactivity . Stability studies using LC-MS over 24–72 hours are recommended for protocol optimization .

Methodological Considerations

- Contradiction Analysis : Discrepancies in reported yields may arise from trace moisture in reactions or varying iodide source purity. Replicate experiments under anhydrous conditions with rigorously dried solvents are advised .

- Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting reaction parameters (e.g., exact stoichiometry, ramp rates) in supplemental information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.